MADUROSE
Description
Historical Context of Madurose Discovery and Initial Characterization
This compound was first identified as a characteristic sugar component in the whole-cell hydrolysates of certain actinomycetes, a group of bacteria known for their production of a wide array of bioactive compounds. asm.orgbioline.org.br Its discovery was pivotal for the chemotaxonomy of these microorganisms, providing a chemical marker to differentiate between various genera. bioline.org.br
Initial characterization studies identified this compound as 3-O-methyl-D-galactose. nih.govresearchgate.net This identification was achieved through a combination of analytical techniques, including:
Chromatographic analyses: Techniques like gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) were instrumental in separating this compound from other cellular sugars. jst.go.jpresearchgate.net
Spectrometry: 1H-NMR spectrometry and mass spectrometry of its alditol acetate (B1210297) derivative were used to elucidate its precise chemical structure. nih.govresearchgate.net
Demethylation: Chemical reactions, such as demethylation with boron trichloride, confirmed the presence of the methyl group at the C-3 position of the galactose backbone. nih.govresearchgate.net
Further studies revealed that this compound is a component of the teichoic acids within the cell walls of some Streptomyces species. nih.govresearchgate.net In Streptomyces platensis, for instance, the teichoic acid fraction was found to be composed of phosphorus, glycerol, galactose, and this compound. nih.govresearchgate.net
Significance of this compound as a Biochemical Compound in Contemporary Research
The significance of this compound in modern research extends beyond its role as a taxonomic marker. Its presence as a crucial component of the complex antitumor antibiotic, maduropeptin, has drawn considerable interest. acs.orgnih.gov Maduropeptin belongs to the enediyne class of natural products, which are known for their potent DNA-damaging capabilities and potential as anticancer agents. acs.orgnih.gov
The maduropeptin chromophore, the pharmacologically active part of the molecule, contains a unique aminosugar moiety derived from this compound. acs.orgnih.gov The intricate structure of maduropeptin, including the this compound-derived component, is essential for its biological activity. Understanding the biosynthesis of this compound and its incorporation into maduropeptin is a key area of research for the potential bioengineering of novel enediyne analogues with improved therapeutic properties. acs.orgnih.gov
Overview of Major Research Domains for this compound
The study of this compound is concentrated in a few key research domains:
Chemotaxonomy of Actinomycetes: The presence or absence of this compound in the whole-cell hydrolysates of actinomycetes is a critical chemotaxonomic marker used for the classification and identification of these bacteria at the genus and species level. asm.orgbioline.org.brjst.go.jp Genera such as Actinomadura, Kitasatosporia, and some Streptomyces species are known to contain this compound. asm.orgnih.govjst.go.jp
Biosynthesis of Natural Products: A significant area of research focuses on the biosynthesis of maduropeptin. acs.orgnih.gov Scientists have identified and characterized the gene cluster responsible for maduropeptin production in Actinomadura madurae. acs.orgnih.gov This research aims to elucidate the enzymatic steps involved in the synthesis of the this compound moiety and its attachment to the enediyne core. acs.orgnih.gov
Glycobiology and Enzymology: The unique structure of this compound, a methylated sugar, makes the enzymes involved in its biosynthesis and metabolism a subject of interest for glycobiologists and enzymologists. Studying these enzymes can provide insights into the broader field of carbohydrate modification and its role in biological systems.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | 3-O-methyl-D-galactose | nih.gov |
| Molecular Formula | C7H14O6 | finetechnology-ind.combiosynth.com |
| Molecular Weight | 194.18 g/mol | finetechnology-ind.combiosynth.com |
| CAS Number | 4682-46-6 | finetechnology-ind.comchemicalbook.com |
Table 2: Occurrence of this compound in Selected Actinomycete Genera
| Genus | Presence of this compound | Source |
|---|---|---|
| Actinomadura | Present | asm.orgjst.go.jp |
| Kitasatosporia | Present | jst.go.jp |
| Streptomyces | Present in some species | nih.govresearchgate.net |
| Streptosporangium | Present | jst.go.jp |
| Nonomuraea | Present | frontiersin.org |
Table 3: Analytical Methods Used for the Identification and Analysis of this compound
| Analytical Method | Application | Source |
|---|---|---|
| Gas-Liquid Chromatography (GLC) | Quantitative analysis of this compound and other sugars in whole cells. | jst.go.jpbioline.org.br |
| High-Performance Liquid Chromatography (HPLC) | Separation and detection of this compound in whole-cell hydrolysates. | researchgate.netresearchgate.net |
| 1H-NMR Spectrometry | Structural elucidation of isolated this compound. | nih.govresearchgate.net |
| Mass Spectrometry | Structural confirmation, often as an alditol acetate derivative. | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFNDVZYPHUEF-JRTVQGFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C=O)O)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Microbial Biosynthesis and Bioprospecting of Madurose
Identification of Madurose-Producing Microorganisms
The detection of this compound is pivotal in the chemotaxonomic classification of several actinomycete genera. These Gram-positive bacteria are renowned for their complex secondary metabolism, which leads to the production of a vast array of bioactive compounds, including many clinically significant antibiotics.
Actinomycetes as Primary Producers of this compound
Actinomycetes are the principal group of microorganisms known to synthesize this compound. This sugar is a component of their cell wall, and its presence is a distinguishing feature for several taxa within this phylum.
The genus Actinomadura is characterized by having a type III cell wall, which contains meso-diaminopimelic acid and, significantly, this compound. nih.govwikipedia.org This chemotaxonomic trait is a hallmark of the genus, which comprises over 70 recognized species. wikipedia.org While the presence of this compound is a consistent feature, the specific content can vary between species. For instance, detailed chemical analyses of species such as Actinomadura madurae and Actinomadura pelletieri, both known to be associated with human actinomycetoma, confirm the presence of this compound as a whole-cell sugar. asm.org The analysis of whole-cell hydrolysates from various Actinomadura species consistently reveals this compound, reinforcing its importance in the generic description of these microorganisms.
Below is a table summarizing the chemotaxonomic characteristics of selected Actinomadura species, highlighting the presence of this compound.
| Species | Cell Wall Chemotype | Diagnostic Sugar(s) |
| Actinomadura madurae | III/B | This compound |
| Actinomadura pelletieri | III/B | This compound |
| Actinomadura graeca | III | Glucose, Ribose, Galactose (this compound presence is a genus characteristic) |
| Actinomadura verrucosospora | III/B | This compound |
| Actinomadura malachitica | III/B | This compound |
| Actinomadura citrea | III/B | This compound |
Note: The presence of this compound is a defining characteristic of the genus Actinomadura, and while not always explicitly quantified in every species description, it is an expected component of their cell wall.
For the genus Nonomuraea, this compound is considered a diagnostic sugar. nih.govresearchgate.net This means its presence is a key feature used to differentiate Nonomuraea from other related genera. For example, the reclassification of the A40926 antibiotic producer from the genus Actinomadura to Nonomuraea gerenzanensis was based on a combination of phylogenetic analysis and chemotaxonomic data, where the presence of this compound as a diagnostic whole-cell sugar played a crucial role. nih.govresearchgate.net In addition to this compound, other sugars like glucose, ribose, galactose, and mannose are also found in the whole-cell hydrolysates of Nonomuraea species. nih.govnih.gov
The following table illustrates the whole-cell sugar patterns of representative Nonomuraea species.
| Species | Diagnostic Sugar | Other Whole-Cell Sugars |
| Nonomuraea gerenzanensis | This compound | Glucose, Ribose, Galactose, Mannose |
| Nonomuraea corallina | This compound | Ribose, Mannose, Glucose |
| Nonomuraea wenchangensis | This compound | Not specified in detail |
The presence of this compound has also been reported in the genus Microtetraspora. Analysis of the whole-cell hydrolysate of Microtetraspora fusca has shown the presence of this compound, alongside other sugars such as D-mannose, D-galactose, and D-glucose. researchgate.net This finding is significant for the chemotaxonomic characterization of this genus.
Besides Actinomadura, Nonomuraea, and Microtetraspora, this compound has been identified in a few other actinomycete genera. Notably, Dermatophilus congolensis, the sole species in its genus, is distinguished by the presence of both diaminopimelic acid and this compound in its cell wall. asm.org Furthermore, certain species within the vast genus Streptomyces have been found to contain this compound as a whole-cell sugar. nih.gov These include three strains of Streptomyces platensis and one strain each of S. platensis subsp. malvinus and S. albus subsp. albus. nih.gov In Streptomyces platensis, this compound was found to be a component of the glycerol teichoic acid in the cell wall. nih.gov
Methodologies for Microbial Identification and Chemotaxonomy Utilizing this compound
The identification of this compound as a chemotaxonomic marker relies on precise analytical techniques. The general procedure involves the hydrolysis of whole microbial cells to break down cellular components and release the constituent sugars. These sugars are then analyzed using various chromatographic methods.
Commonly employed techniques for the analysis of this compound and other whole-cell sugars include:
Gas Chromatography (GC): Following hydrolysis, the released sugars are often converted into more volatile derivatives, such as alditol acetates, which can then be separated and quantified by GC.
Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the detection capabilities of mass spectrometry, allowing for the definitive identification of this compound based on its mass spectrum.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of sugars. researchgate.net Enzymatic treatment can be coupled with HPLC for the precise detection of even small amounts of this compound. researchgate.net For instance, treating the sample with hexokinase and D-galactose oxidase can help in distinguishing this compound from other sugars that may have similar retention times. researchgate.net
Thin-Layer Chromatography (TLC): While being a more classical method, TLC can also be used for the qualitative analysis of whole-cell sugars, where this compound can be distinguished from other sugars based on its migration distance and color reaction with specific reagents.
These methodologies are fundamental in polyphasic taxonomy, a modern approach to bacterial classification that integrates phenotypic, chemotaxonomic, and genotypic data to provide a more robust and reliable identification of microorganisms.
Whole-Cell Hydrolysate Analysis Techniques for this compound
The analysis of this compound typically begins with the hydrolysis of whole actinomycete cells to release their constituent monosaccharides. This foundational step is crucial for the subsequent chromatographic identification of this compound and other sugars, which serve as important chemical markers for the classification of actinomycetes nih.govasm.org. The process involves breaking down the complex cell wall structure to liberate the monosaccharides that form the building blocks of cell wall polymers.
Methodologies for whole-cell hydrolysate analysis have been developed to be rapid and effective for the chemotaxonomic differentiation of actinomycete genera such as Nocardia and Streptomyces. These methods typically involve acid hydrolysis of the microbial biomass, followed by chromatographic separation and identification of the resulting sugars and amino acids nih.govasm.org. The presence of specific sugars, like this compound, in the hydrolysate provides a distinctive chemical signature for certain species.
The following table summarizes the general steps involved in the preparation of whole-cell hydrolysates for this compound analysis:
| Step | Description | Purpose |
| Cell Harvesting and Washing | Microbial cells are collected from culture and washed to remove residual media components. | To obtain a clean cell pellet for analysis. |
| Acid Hydrolysis | The cell pellet is treated with a strong acid (e.g., HCl) and heated. | To break down the cell wall and release the constituent monosaccharides. |
| Neutralization and Filtration | The acidic hydrolysate is neutralized and filtered to remove particulate matter. | To prepare the sample for chromatographic analysis. |
| Derivatization (for GC) | The sugar mixture is chemically modified to form volatile derivatives. | To make the sugars suitable for analysis by gas chromatography. |
HPLC-Based Detection Methods for this compound
High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for the detection and quantification of this compound in whole-cell hydrolysates. To enhance the accuracy of detection, particularly when dealing with complex mixtures of sugars, enzymatic treatment of the hydrolysate prior to HPLC analysis is often employed researchgate.net. This enzymatic step can help to remove interfering sugars that may co-elute with this compound, thereby improving the resolution and reliability of the analysis.
An enzymatic HPLC method has been successfully used for the precise detection of even small amounts of this compound researchgate.net. This approach allows for the clear identification of this compound peaks in the chromatogram, facilitating its differentiation from other monosaccharides present in the hydrolysate. The choice of enzymatic treatment is critical and is tailored to the specific sugar composition of the actinomycete species being analyzed.
Key features of HPLC-based detection of this compound are outlined in the table below:
| Feature | Description |
| Stationary Phase | Typically a column designed for carbohydrate analysis, such as an amino-bonded silica column. |
| Mobile Phase | A mixture of acetonitrile and water is commonly used for the separation of sugars. |
| Detection Method | Refractive index (RI) detection is often used for carbohydrates as they lack a UV chromophore. |
| Enzymatic Pre-treatment | Specific enzymes are used to selectively remove interfering sugars from the hydrolysate. |
Gas Chromatography for this compound Analysis in Microbial Profiles
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of this compound in microbial profiles. This method offers high resolution and provides structural information, which is invaluable for the unambiguous identification of methylated sugars researchgate.netscielo.brnih.gov. For GC analysis, the non-volatile sugars in the whole-cell hydrolysate must first be converted into volatile derivatives. A common derivatization method is the preparation of alditol acetates nih.govresearchgate.net.
The analysis of this compound as its alditol acetate (B1210297) derivative by GC-MS allows for its separation from other monosaccharides and provides a characteristic mass spectrum for confirmation of its identity researchgate.net. The fragmentation pattern in the mass spectrum can reveal the position of the methyl group on the galactose backbone. This level of detail is crucial for distinguishing between different isomers of methylated hexoses mdpi.com.
The table below details the typical workflow for GC-MS analysis of this compound:
| Step | Description |
| Hydrolysis | Release of monosaccharides from the microbial cell wall. |
| Reduction | Conversion of monosaccharides to their corresponding alditols using a reducing agent like sodium borohydride. |
| Acetylation | Acetylation of the hydroxyl groups of the alditols to form volatile alditol acetate derivatives. |
| GC Separation | Separation of the alditol acetate derivatives on a capillary GC column. |
| MS Detection | Detection and identification of the separated derivatives based on their retention times and mass spectra. |
Biosynthetic Pathways and Genetic Regulation of this compound Production
Elucidation of Enzymatic Mechanisms in this compound Formation
The chemical structure of this compound, 3-O-methyl-D-galactose, indicates that its biosynthesis involves the methylation of a D-galactose precursor. This reaction is catalyzed by a class of enzymes known as methyltransferases. Specifically, an O-methyltransferase is responsible for transferring a methyl group to the hydroxyl group at the 3-position of the galactose molecule. The most common methyl group donor in biological systems is S-adenosyl-L-methionine (SAM) asm.org. Therefore, it is highly probable that the formation of this compound is catalyzed by a SAM-dependent O-methyltransferase asm.orgnih.govresearchgate.net.
While the specific enzyme responsible for the 3-O-methylation of galactose to form this compound in actinomycetes has not been definitively characterized, the general mechanism of SAM-dependent methyltransferases is well understood. These enzymes bind both the SAM cofactor and the sugar substrate, facilitating the nucleophilic attack of the sugar's hydroxyl group on the methyl group of SAM. This results in the formation of the methylated sugar and S-adenosyl-L-homocysteine (SAH) as a byproduct asm.org. The regiospecificity of the enzyme ensures that methylation occurs at the correct position on the sugar ring.
Genetic Determinants and Gene Clusters Involved in this compound Biosynthesis
In actinomycetes, the genes responsible for the biosynthesis of secondary metabolites, including those with modified sugars, are typically organized into biosynthetic gene clusters (BGCs) nih.govunh.eduresearchgate.net. It is therefore anticipated that the gene encoding the O-methyltransferase for this compound synthesis is located within a BGC, likely in proximity to genes for other sugar-modifying enzymes and glycosyltransferases nih.govfrontiersin.orgresearchgate.net.
Genome mining of actinomycetes has revealed a vast number of BGCs, many of which contain genes for enzymes that modify sugar moieties nih.govnih.gov. While a specific BGC for this compound biosynthesis has not yet been identified, the presence of this compound in certain Streptomyces species suggests that these organisms harbor the necessary genetic machinery researchgate.net. The identification of such a gene cluster would involve searching the genomes of this compound-producing strains for putative O-methyltransferase genes within or near clusters of genes related to carbohydrate metabolism or secondary metabolite biosynthesis.
Strategies for Enhancing Microbial Yields of this compound through Metabolic Engineering
Metabolic engineering offers a promising avenue for increasing the production of this compound in actinomycetes. Strategies would likely focus on enhancing the precursor supply and overexpressing the key biosynthetic enzyme(s). A primary approach would be to increase the intracellular pool of the precursor, D-galactose, and the methyl donor, S-adenosyl-L-methionine nih.govresearchgate.net.
The following table summarizes potential metabolic engineering strategies for enhancing this compound production:
| Strategy | Approach | Rationale |
| Precursor Supply Enhancement | Overexpress genes in the D-galactose and S-adenosyl-L-methionine biosynthetic pathways. | Increase the availability of the substrates for the O-methyltransferase. |
| Enzyme Overexpression | Place the this compound-specific O-methyltransferase gene under a strong promoter. | Increase the catalytic capacity for the conversion of D-galactose to this compound. |
| Gene Cluster Upregulation | Overexpress a transcriptional activator or replace the native promoter of the this compound BGC. | Enhance the expression of all genes in the biosynthetic pathway. |
| Deletion of Competing Pathways | Knock out genes involved in pathways that consume D-galactose or SAM. | Channel metabolic flux towards this compound biosynthesis. |
Bioprospecting and Strain Improvement for Enhanced this compound Production
The exploration of microbial diversity for novel bioactive compounds, a practice known as bioprospecting, has significantly advanced the fields of medicine and biotechnology. The genus Actinomadura, a notable producer of a wide array of secondary metabolites, stands out as a promising candidate for such endeavors. nih.govnih.gov this compound, or 3-O-methyl-D-galactose, a characteristic sugar component of the cell wall in Actinomadura species, represents a unique chemical entity. While not a direct therapeutic agent, its presence is a key chemotaxonomic marker, and understanding its production can have implications for bacterial physiology and the production of other glycosylated natural products. Enhancing the production of this compound through strain improvement strategies could be beneficial for fundamental research and potentially for biotechnological applications where modification of cell wall properties is desired.
Bioprospecting for novel Actinomadura strains from diverse and underexplored environments is a critical first step. These environments can range from terrestrial soils to marine sediments, each harboring unique microbial communities with potentially novel metabolic capabilities. The isolation of new Actinomadura species, such as Actinomadura rubrisoli, from arid soil samples underscores the potential for discovering strains with unique characteristics, including variations in their cell wall composition. nih.gov Screening these new isolates for their this compound content would be a primary objective.
Once promising strains are identified, a variety of strain improvement techniques can be employed to enhance the production of desired molecules. These strategies can be broadly categorized into classical mutagenesis and rational, modern genetic engineering approaches.
Classical Mutagenesis: This traditional approach involves exposing microbial populations to mutagens, such as ultraviolet (UV) radiation or chemical agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG), to induce random mutations. This is followed by a high-throughput screening process to identify mutants with desired traits, such as increased production of a specific metabolite. While this method is powerful and has been successfully used for decades in the fermentation industry, it can be time-consuming and the precise genetic changes are not immediately known.
Rational Strain Improvement and Genetic Engineering: Advances in genomics and molecular biology have enabled more targeted approaches to strain improvement. With the availability of whole-genome sequences for various Actinomadura species, it is possible to identify the genes and pathways responsible for the biosynthesis of specific compounds. Although the specific biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to involve the methylation of a galactose precursor, likely UDP-galactose, catalyzed by an O-methyltransferase.
Identifying the specific O-methyltransferase responsible for this reaction would be a key step. This could be achieved through genomic analysis, searching for homologues of known sugar O-methyltransferases, followed by gene knockout or overexpression studies to confirm function. Once the gene is identified, several genetic engineering strategies could be employed to enhance this compound production:
Overexpression of Biosynthetic Genes: The identified O-methyltransferase gene, along with genes involved in the synthesis of the precursor UDP-galactose, could be overexpressed to increase the metabolic flux towards this compound.
Optimization of Fermentation Conditions: The production of microbial metabolites is highly dependent on the fermentation conditions. A systematic optimization of parameters such as medium composition (carbon and nitrogen sources, trace elements), pH, temperature, and aeration can significantly impact biomass and, consequently, the production of cell wall components like this compound. For instance, studies on other actinomycetes have shown that gradually assimilated carbon sources, like galactose, can enhance the production of secondary metabolites. nih.gov The optimization of fermentation parameters for Actinomadura species has been shown to significantly increase the production of other bioactive compounds and could be applied to enhance biomass and this compound content. mdpi.com
Below are interactive data tables summarizing key information related to Actinomadura species known to contain this compound and general fermentation parameters that could be optimized for enhanced production.
Table 1: Examples of Actinomadura Species Containing this compound
| Species Name | Environment of Isolation | Reference |
| Actinomadura madurae | Soil, Clinical Samples | nih.gov |
| Actinomadura fibrosa | Soil | nih.gov |
| Actinomadura rubrisoli | Arid Soil | nih.gov |
Table 2: General Fermentation Parameters for Optimization in Actinomadura
| Parameter | Typical Range | Rationale for Optimization |
| Carbon Source | Glucose, Starch, Galactose, etc. | Influences primary metabolism and precursor availability. |
| Nitrogen Source | Yeast Extract, Peptone, Ammonium Salts, etc. | Essential for biomass and enzyme synthesis. |
| pH | 6.0 - 8.0 | Affects enzyme activity and nutrient uptake. |
| Temperature | 28 - 37 °C | Influences growth rate and enzyme stability. |
| Aeration (Dissolved Oxygen) | Varies | Crucial for aerobic respiration and energy production. |
Chemical Synthesis and Derivatization of Madurose
Strategies for De Novo Chemical Synthesis of Madurose
De novo synthesis, the creation of complex molecules from simple, commercially available precursors, represents a fundamental approach in organic chemistry. wikipedia.orgopenstax.org The de novo synthesis of a carbohydrate like this compound requires a carefully planned sequence of reactions to establish the correct stereochemistry at each chiral center. A general retrosynthetic analysis would involve disconnecting the target molecule into simpler, achievable precursors. libretexts.org For a sugar derivative, this often involves strategies like asymmetric aldol (B89426) reactions, Sharpless asymmetric epoxidation, or the use of chiral pool starting materials to set key stereocenters. nih.gov The construction of the carbon backbone is followed by a series of functional group interconversions and protecting group manipulations to yield the final this compound structure. While specific pathways for this compound are not extensively detailed in publicly available literature, the principles of complex molecule synthesis provide a roadmap for its potential construction from simple starting materials like achiral aldehydes and ketones. openstax.orgnih.gov
This compound as a Precursor in Complex Organic Synthesis
The utility of a monosaccharide is often realized when it is used as a scaffold or precursor for the synthesis of more intricate molecules. openstax.org The unique arrangement of functional groups on the this compound ring makes it a potentially valuable starting point for diverse synthetic campaigns.
Functionalization and Modification of the this compound Scaffold
The this compound scaffold, like other carbohydrates, possesses multiple hydroxyl groups that can be selectively protected and functionalized. This allows for the precise modification of the molecule at specific positions. Techniques such as selective protection, oxidation, reduction, and the introduction of new functional groups (e.g., amines, azides, or halogens) can transform this compound into a versatile intermediate. nih.govnih.gov The modification of a scaffold's surface characteristics can significantly impact its interactions with biological systems or its utility in materials science. nih.govhuji.ac.il The goal of such functionalization is often to create derivatives with enhanced properties or to prepare the scaffold for conjugation to other molecules. nih.gov
Stereoselective Synthesis Approaches Utilizing this compound
The inherent chirality of this compound makes it an attractive chiral building block for stereoselective synthesis. In this approach, the well-defined stereochemistry of the starting sugar is transferred to the final product, obviating the need for asymmetric induction steps later in the synthesis. One common strategy involves using a protected this compound derivative as a key intermediate, where subsequent reactions are directed by the existing stereocenters. For instance, the formation of new glycosidic bonds or the addition of substituents can be controlled to produce a single desired stereoisomer. nih.gov Methods such as anomeric O-alkylation or the use of specific glycosyl donors and acceptors are crucial for achieving high stereoselectivity in the synthesis of oligosaccharides and other complex glycosides derived from this compound. nih.govnih.gov
Application of this compound in the Construction of Novel Glycoconjugates
Glycoconjugates, molecules where a carbohydrate is linked to another chemical species like a protein or lipid, play vital roles in numerous biological processes. nih.gov The synthesis of novel glycoconjugates using this compound can lead to the development of new therapeutic agents or biological probes. wgtn.ac.nz This involves chemically activating the this compound scaffold or a derivative to allow for its attachment to another molecule. researchgate.net The resulting glycoconjugates can be designed to interact with specific biological targets, such as cell surface receptors, with high affinity and specificity, a phenomenon often enhanced by multivalent presentation. wgtn.ac.nzrsc.org
Industrial-Scale Production and Custom Synthesis Methodologies for this compound
Moving from laboratory-scale synthesis to industrial production presents a distinct set of challenges and requires different methodologies. scitechnol.com While custom synthesis on a milligram to kilogram scale can be achieved through multi-step organic synthesis, larger quantities often necessitate more cost-effective and scalable methods. enamine.net
Fermentation Scale-Up and Optimization
For many complex biomolecules, fermentation offers a scalable and economically viable production route. scitechnol.com This biotechnological process utilizes microorganisms as cellular factories to produce the desired compound. mdpi.com The scale-up of a fermentation process from the laboratory bench to an industrial setting is a complex endeavor. evologic.at
The process begins at the lab scale (1-2 liters) to establish optimal conditions for microbial growth and production. evologic.at It then progresses to pilot scale (100-1,000 liters) to validate the process's feasibility for commercial production before moving to an industrial scale (>1,000 liters). evologic.at
Key aspects of fermentation optimization include:
Strain Improvement : Enhancing the productivity of the microbial strain through genetic engineering or directed evolution. scitechnol.com
Media Formulation : Designing a cost-effective culture medium that provides the necessary nutrients for optimal growth and product formation. scitechnol.com
Process Parameter Optimization : Fine-tuning parameters such as temperature, pH, dissolved oxygen, and nutrient feed rates to maximize yield and productivity. scitechnol.comisomerase.com
Techno-Economic Analysis : Evaluating the cost-effectiveness of the process at an early stage to guide design and reduce risks associated with scaling up. teknoscienze.com
Table 1: Key Parameters in Fermentation Scale-Up
| Parameter | Description | Importance in Scale-Up |
|---|---|---|
| Titer | The concentration of the product in the fermentation broth. | Directly impacts the economic viability and downstream processing costs. |
| Productivity | The rate of product formation over time. | A higher productivity rate reduces the fermentation time and increases throughput. |
| Yield | The amount of product obtained from a given amount of substrate. | Crucial for cost-effectiveness, especially with expensive raw materials. |
| Mass Transfer | The movement of nutrients (e.g., oxygen) and waste products. | Becomes more challenging at larger scales and can limit microbial growth. |
| Heat Transfer | The dissipation of heat generated during metabolism. | Inefficient heat removal can lead to suboptimal temperatures and reduced productivity. |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aldehydes |
| Ketones |
| Amines |
| Azides |
Biocatalytic Approaches in this compound Synthesis and Modification
Biocatalysis employs enzymes to carry out chemical transformations. In the synthesis and modification of carbohydrates, enzymes offer high selectivity and efficiency under mild reaction conditions. europa.eunih.gov
Enzymatic Synthesis: The synthesis of a novel sugar like this compound could theoretically be achieved using various classes of enzymes. Glycosyltransferases, for instance, are enzymes that facilitate the transfer of sugar moieties from an activated donor sugar to an acceptor molecule. europa.eu This could be a method to build the this compound structure by adding specific sugar units in a controlled manner. Sialyltransferases and fucosyltransferases are examples of glycosyltransferases used in the synthesis of complex oligosaccharides. europa.eu Another approach could involve the use of aldolases, which catalyze the formation of carbon-carbon bonds, a key step in the synthesis of sugar backbones. nih.gov
Enzymatic Modification: Existing carbohydrate structures can be modified using enzymes to create derivatives. For a hypothetical this compound molecule, enzymes could be used for:
Isomerization: Isomerases could be used to convert other sugars into the this compound structure.
Epimerization: Epimerases could alter the stereochemistry at one or more chiral centers.
Oxidation/Reduction: Oxidoreductases could introduce or modify functional groups, such as converting a hydroxyl group to a ketone or aldehyde.
Hydrolysis: Hydrolases like amylases or pullulanases can cleave glycosidic bonds, which could be relevant if this compound were a polysaccharide or oligosaccharide. mahidol.ac.th
The use of whole-cell biocatalysts, where the necessary enzymes are contained within microbial cells, can also be a cost-effective approach for synthesis and modification. europa.eu
Table 1: Potential Enzymes in the Biocatalysis of a Hypothetical this compound
| Enzyme Class | Potential Application | Example |
| Glycosyltransferases | Synthesis of the this compound backbone | Sialyltransferases, Fucosyltransferases europa.eu |
| Aldolases | Carbon-carbon bond formation | Sialic acid aldolase (B8822740) nih.gov |
| Isomerases | Conversion of other sugars to this compound | Glucose isomerase |
| Oxidoreductases | Functional group modification | Polyol dehydrogenase |
| Hydrolases | Cleavage of glycosidic bonds | Amylase, Pullulanase mahidol.ac.th |
Quality Assurance and Regulatory Considerations in this compound Production
The production of any chemical compound, particularly for use in food, pharmaceuticals, or other regulated industries, requires stringent quality assurance and adherence to regulatory guidelines.
Quality Assurance: A robust quality management system is essential to ensure the consistency, purity, and safety of the final product. Key aspects of quality assurance would include:
Raw Material Control: All starting materials must meet predefined specifications and be tested for identity, purity, and potential contaminants. 53biologics.com
Process Validation: The entire manufacturing process must be validated to demonstrate that it consistently produces a product of the required quality. 53biologics.com This includes monitoring critical process parameters and setting acceptable ranges.
In-Process Controls: Regular testing at various stages of production helps to ensure that the process is under control and allows for early detection of any deviations.
Final Product Testing: The final batch of this compound would need to be tested against a comprehensive set of specifications, which would likely include:
Identity: Confirmation of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Purity: Quantification of the main compound and any impurities using methods such as High-Performance Liquid Chromatography (HPTLC). researchgate.net
Physical Properties: Measurement of properties like melting point, optical rotation, and appearance.
Microbial Limits: Testing for the presence of bacteria, yeast, and mold.
Stability Testing: Studies would be conducted to determine the shelf-life of the product under various storage conditions.
Regulatory Considerations: The production of a new chemical entity like this compound would be subject to oversight by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). 53biologics.com Key regulatory requirements would include:
Good Manufacturing Practices (GMP): Production facilities must comply with GMP regulations, which cover all aspects of production from personnel and premises to equipment, documentation, and quality control. 53biologics.com
Regulatory Submissions: A comprehensive dossier of information on the chemistry, manufacturing, and controls (CMC) of this compound would need to be submitted to regulatory authorities for review and approval before the product could be marketed.
Impurity Profiling: Regulatory guidelines have strict limits on the levels of impurities in the final product. All impurities above a certain threshold would need to be identified and qualified.
Table 2: Key Quality Control Parameters for a Hypothetical this compound
| Parameter | Analytical Technique(s) | Purpose |
| Identity | NMR, MS, FTIR | To confirm the chemical structure |
| Purity/Impurity Profile | HPTLC, HPLC, GC | To quantify the main compound and any impurities researchgate.net |
| Residual Solvents | Gas Chromatography (GC) | To ensure that levels of solvents used in the process are below safety limits |
| Microbial Contamination | Plate count, enrichment methods | To ensure the product is free from harmful microorganisms |
| Water Content | Karl Fischer Titration | To determine the amount of water in the final product |
Biological Activities and Mechanistic Studies of Madurose
Modulation of Cellular Processes by Madurose
Emerging information suggests that this compound may play a significant role in modulating key cellular functions, particularly those related to the extracellular environment and cell fate.
Regulation of Extracellular Matrix (ECM) Synthesis by this compound
The extracellular matrix provides structural and biochemical support to surrounding cells. Initial descriptions of this compound indicate its involvement in the regulation of ECM synthesis. biosynth.com The precise mechanisms by which this compound exerts this influence, including its effects on the expression of critical ECM components like collagen and fibronectin, remain an area for detailed investigation. Understanding this regulatory role is crucial, as the composition and integrity of the ECM are vital for tissue homeostasis and repair.
Promotion of Cellular Differentiation Processes by this compound
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. This compound has been described as a promoter of these differentiation processes. biosynth.com The specific cell lineages that are influenced by this compound and the molecular switches it may activate to guide cell fate are yet to be fully elucidated by publicly available research. The potential to guide cellular differentiation holds significant promise for regenerative medicine.
Interaction with Specific Signaling Pathways
The functions of this compound are believed to be mediated through its interaction with specific intracellular signaling pathways. biosynth.com These complex networks of proteins and molecules govern cellular activities such as growth, differentiation, and metabolism. Identifying the specific pathways that this compound interacts with would provide a deeper understanding of its mode of action at the molecular level.
This compound in Tissue Regeneration and Repair
The capacity to regenerate and repair damaged tissues is a cornerstone of regenerative medicine. This compound has been identified as a compound with potential applications in this field.
Accelerating Wound Healing Mechanisms by this compound
Wound healing is a complex biological process involving inflammation, cell proliferation, and tissue remodeling. This compound is purported to accelerate these healing mechanisms. biosynth.com The specific phases of wound healing that are most significantly impacted by this compound, and the cellular players it modulates, are key questions for ongoing and future research.
Enhancing Structural Integrity in Regenerated Tissues via this compound
Beyond accelerating the healing process, this compound is also suggested to enhance the structural integrity of the tissues that are regenerated. biosynth.com This implies a role in ensuring that the new tissue is not only formed quickly but is also functionally robust and correctly organized. This could be linked to its proposed role in regulating ECM synthesis, which is fundamental to tissue architecture.
Applications of this compound in Cartilage Tissue Repair
This compound is an innovative biochemical compound recognized for its potential applications in tissue engineering and regenerative medicine. biosynth.com Recent studies have highlighted its promise in the field of cartilage repair. biosynth.com The compound's mode of action is understood to involve the regulation of extracellular matrix synthesis and the promotion of cellular differentiation processes. biosynth.com Articular cartilage possesses a limited capacity for self-regeneration due to its avascular nature and the low proliferative ability of chondrocytes. geistlich.com Regenerative medicine approaches, including those potentially involving this compound, aim to restore the structure and function of hyaline cartilage to prevent the progression of degenerative conditions like osteoarthritis. geistlich.commdpi.com By interacting with specific signaling pathways, this compound may enhance the regenerative capabilities of tissues at a molecular level, making it a person of interest for advanced biomaterials and therapeutic strategies designed to restore complex tissue architectures. biosynth.com
Potential of this compound in Neural Tissue Regeneration
The potential of this compound extends to the field of neural tissue regeneration, a significant challenge in regenerative medicine. biosynth.commdpi.com The development of materials that can effectively support nerve repair is crucial for treating injuries to both the central and peripheral nervous systems. mdpi.comrsc.orgnih.gov this compound has been identified in recent studies as a compound with potential applications in this area. biosynth.com Its mechanism is believed to involve facilitating enhanced cellular responses and tissue formation. biosynth.com This positions this compound as a promising candidate for integration into sophisticated biomaterials aimed at restoring the functionality of neural tissues. biosynth.com Research in this domain often focuses on creating scaffolds that support cell infiltration, nutrient supply, and gas exchange, which are all essential for neural regeneration. mdpi.com
Antimicrobial Efficacy of this compound
This compound is a sugar found in the whole-cell hydrolysates of certain groups of actinomycetes, serving as a diagnostic chemical marker for genera such as Actinomadura and Streptosporangium. core.ac.ukcnrs.edu.lb These microorganisms are a significant source of structurally diverse and clinically valuable antibiotics. slideshare.netchula.ac.th The antimicrobial activity is associated with compounds produced by these actinomycetes rather than this compound itself, which is a component of their cell wall. core.ac.ukcnrs.edu.lb
Spectrum of Antimicrobial Activity Against Various Pathogens
Actinomycetes characterized by the presence of this compound in their cell walls exhibit a notable spectrum of antimicrobial activity. For instance, an Actinomadura species demonstrated activity against the Gram-positive bacterium Staphylococcus aureus. core.ac.uk Similarly, a Streptosporangium strain, also containing this compound, showed strong inhibitory action against various phytopathogenic and toxigenic fungi, as well as two human pathogenic strains of Candida albicans. cnrs.edu.lb The same strain exhibited moderate activity against Gram-positive bacteria but was not effective against Gram-negative bacteria. cnrs.edu.lb
Below is a summary of the antimicrobial activity observed in extracts from actinomycetes containing this compound.
| Pathogen | Type | Activity Level | Source |
| Staphylococcus aureus | Gram-positive bacterium | Active | core.ac.uk |
| Various Fungi | Phytopathogenic/Toxigenic | Strong | cnrs.edu.lb |
| Candida albicans | Human pathogenic yeast | Strong | cnrs.edu.lb |
| Gram-positive bacteria | Bacteria | Moderate | cnrs.edu.lb |
| Gram-negative bacteria | Bacteria | Inactive | cnrs.edu.lb |
Mechanisms of Antimicrobial Action of this compound
The direct mechanism of antimicrobial action for the compound this compound is not detailed in the scientific literature. Its role appears to be structural, as a key sugar component in the cell wall of specific actinomycete genera known for producing a wide array of bioactive secondary metabolites. core.ac.ukcnrs.edu.lbslideshare.net The antimicrobial effects observed are attributed to these secondary metabolites, which employ various mechanisms. mdpi.commdpi.com General antimicrobial mechanisms include the inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of protein and nucleic acid synthesis, and interference with essential metabolic pathways. mdpi.commdpi.comnih.gov For example, extracts from an Actinomadura species showed a minimum bactericidal concentration (MBC) of 5mg/ml against Staphylococcus aureus, indicating the potency of the compounds produced by this this compound-containing microorganism. core.ac.uk
Synergy Studies with Conventional Antimicrobial Agents
Current scientific literature does not provide specific studies on the synergistic effects of this compound with conventional antimicrobial agents. Research into antimicrobial synergy often explores combinations of known antibiotics or the use of natural compounds, such as antimicrobial peptides or essential oils, to enhance the efficacy of conventional drugs against resistant pathogens. frontiersin.orgdovepress.comnih.govnih.gov However, dedicated studies to evaluate this compound in such combination therapies have not been reported.
Other Investigated Biological Activities of this compound
Beyond its association with antimicrobial-producing bacteria and its potential in tissue regeneration, this compound has been noted for other biological activities. It is considered effective in accelerating wound healing and improving the structural integrity of regenerated tissues. biosynth.com The compound's fundamental mode of action involves the regulation of extracellular matrix synthesis and the promotion of cellular differentiation, which are crucial processes in tissue repair and development. biosynth.com Furthermore, due to its specific presence in certain actinomycetes, this compound serves as an important taxonomic marker. Its detection by methods like gas-liquid chromatography helps in the classification and identification of these microorganisms. bioline.org.br
Role in Cellular Proliferation and Apoptosis
Currently, there is a lack of publicly available scientific literature detailing the specific role of the isolated chemical compound this compound on cellular proliferation and apoptosis. Studies conducted on its parent molecule, D-galactose, have shown that it can influence these processes, often used in research to induce cellular senescence and apoptosis. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound without specific investigation.
Immunomodulatory Effects of this compound
Research has indicated that polysaccharides containing 3-O-methyl-D-galactose may possess significant immunomodulatory properties. The biological activities are often attributed to the entire polysaccharide structure, where this compound is a key component.
One notable study investigated a neutral, galactan-type polysaccharide, designated PCA1, isolated from the leaves of Pseuderanthemum carruthersii. This polysaccharide is composed of galactose (77.0%), 3-O-methyl galactose (20.0%), and arabinose (3.0%). mdpi.comresearchgate.net The study explored its anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The findings revealed that PCA1, at concentrations of 30–40 μg/mL, significantly inhibited the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comresearchgate.net Furthermore, the polysaccharide demonstrated an ability to suppress the release of reactive oxygen species (ROS). mdpi.comresearchgate.net These results suggest that polysaccharides containing this compound could act as anti-inflammatory agents by modulating inflammatory pathways. mdpi.com
Other research has also pointed towards the immunomodulatory potential of polysaccharides containing 3-O-methyl galactose. Water-soluble polysaccharides from Salvia officinalis L., which are composed of 3-O-methyl galactose residues, have been reported to have immunomodulatory activity. mdpi.com Similarly, a mannogalactan from Pleurotus sajor-caju, which contains 3-O-methyl galactose, exhibited anti-inflammatory effects. mdpi.com
Table 1: Immunomodulatory Effects of a this compound-Containing Polysaccharide (PCA1) on LPS-Stimulated RAW 264.7 Cells mdpi.comresearchgate.net
| Biological Effect | Test System | Concentration | Observed Outcome |
| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 macrophages | 30-40 µg/mL | Strong inhibition of TNF-α, IL-1β, and IL-6 production |
| Inhibition of Reactive Oxygen Species (ROS) | LPS-stimulated RAW 264.7 macrophages | 30-40 µg/mL | Significant reduction in ROS release |
This table is based on data from studies on a polysaccharide containing 3-O-methyl-D-galactose (this compound) as a component.
Enzyme Modulation and Inhibition Profiles
Detailed studies on the specific enzyme modulation and inhibition profiles of isolated this compound are not extensively available in the current scientific literature. However, some research on related compounds provides preliminary insights. In a study exploring the substrate specificities of sialyltransferases, a 3-O-methyl-galactose residue was found to be a poor acceptor for the enzyme, suggesting potential inhibitory activity. uu.nl Another study analyzed the transport and inhibition effects related to 3-O-methyl-D-glucose in hepatoma cells, but this does not directly apply to this compound. nih.gov Comprehensive research is required to establish a clear enzyme inhibition profile for this compound.
Advanced Applications and Future Research Directions
Incorporation of Madurose into Advanced Biomaterials
The development of advanced biomaterials is a cornerstone of modern medicine, aiming to create materials that are biocompatible and can actively support biological processes. google.com The unique properties of this compound make it a promising candidate for integration into such materials. biosynth.com Its mode of action involves regulating the synthesis of the extracellular matrix (ECM) and encouraging cellular differentiation, which are critical processes in tissue repair and regeneration. biosynth.com
Scaffolds for Tissue Engineering Applications Utilizing this compound
Tissue engineering scaffolds aim to mimic the natural ECM, providing structural support for cells and guiding the formation of new tissue. nih.gov The ideal scaffold should possess characteristics like biocompatibility, biodegradability, and the ability to promote cell attachment and proliferation. mdpi.commdpi.com
Recent findings suggest that this compound could be a valuable component in such scaffolds. biosynth.com Its ability to promote the synthesis of the extracellular matrix and enhance the regenerative capabilities of tissues at a molecular level makes it a prime candidate for augmenting biomaterial scaffolds. biosynth.com By incorporating this compound into materials like cellulose-based hydrogels or collagen composites, it may be possible to create scaffolds that more actively facilitate tissue regeneration. biosynth.commdpi.commdpi.com Research in this area would focus on how this compound-infused scaffolds influence cell behavior, particularly for applications in cartilage and bone tissue engineering where ECM integrity is paramount. biosynth.comnih.gov
Drug Delivery Systems and Formulations with this compound
Biopolymers are increasingly used to create sophisticated drug delivery systems that can offer prolonged release and targeted delivery of therapeutic agents. nih.govmdpi.com These systems aim to improve the bioavailability and efficacy of drugs while minimizing systemic toxicity. nih.govdovepress.com
As a naturally derived sugar molecule, this compound could be incorporated into these biopolymer-based systems. nih.govresearchgate.netmdpi.com Its potential roles could be multifaceted: acting as a biocompatible component of the delivery vehicle itself or as a targeting moiety that directs the drug to specific cells or tissues. The development of drug formulations often involves excipients like sugars to stabilize the active ingredient. google.com Future research could explore this compound's utility in such formulations, particularly for protein-based therapeutics or in nano-liposomal systems designed to protect bioactive molecules. google.commdpi.com
Therapeutic Formulations Incorporating this compound
The inherent bioactivity of this compound suggests its potential use directly in therapeutic formulations aimed at tissue repair and regeneration. biosynth.com Such formulations could be designed to harness its natural ability to interact with specific signaling pathways, thereby enhancing the body's own regenerative processes. biosynth.com
Preclinical and Clinical Research Prospects for this compound-Based Therapies
The path from a promising compound to an approved therapy involves rigorous preclinical and clinical research. ppd.comnih.gov Preclinical studies, often using cellular and animal models, are essential to understand a compound's mechanism of action and to gather initial efficacy data. mdpi.comnih.gov
For this compound, preclinical research would likely focus on validating its efficacy in models of wound healing, cartilage damage, and neural injury, areas where it has shown potential. biosynth.com These studies would provide the foundational data required to move towards clinical trials in humans. mdpi.comcam.ac.uk A prospective clinical trial might evaluate a this compound-based hydrogel for treating chronic wounds or its injection as a therapy to promote cartilage repair. The journey for such therapies is often long, but the recent successes of other novel treatments, like CRISPR-based gene therapies, highlight the potential for new modalities to reach clinical application. nih.govresolution-tx.com
Table 1: Potential Preclinical Research Areas for this compound
| Research Area | Focus of Investigation | Rationale |
|---|---|---|
| Wound Healing | Efficacy in accelerating closure of dermal wounds in animal models. | This compound is effective in accelerating wound healing and improving tissue integrity. biosynth.com |
| Cartilage Repair | Assessment of cartilage regeneration in models of osteoarthritis or focal defects. | Recent studies have shown its potential in cartilage repair. biosynth.com |
| Neural Regeneration | Evaluation of nerve repair and functional recovery after injury. | Studies have demonstrated its potential in neural tissue regeneration. biosynth.com |
Regenerative Medicine Therapies Leveraging this compound
Regenerative medicine aims to repair, replace, or regenerate human cells, tissues, or organs to restore normal function. nist.gov This field includes cell therapies, gene therapies, and tissue engineering. nist.gov this compound aligns well with the goals of regenerative medicine due to its demonstrated ability to enhance cellular responses and tissue formation. biosynth.com
Therapies could leverage this compound to stimulate endogenous repair mechanisms. For instance, a formulation containing this compound could be applied to a damaged site to recruit native stem cells and guide their differentiation into the appropriate mature cell types. biosynth.comugr.es Its role in modulating extracellular matrix synthesis is particularly relevant for restoring the complex architecture and function of tissues. biosynth.com
This compound in Drug Discovery and Development
The process of drug discovery and development is a complex endeavor that often begins with identifying novel biological targets or sourcing new chemical entities from nature. ppd.comnih.gov Natural products, particularly from microbial sources like actinomycetes, have historically been a rich source of new drugs. mdpi.com
High-Throughput Screening Platforms for this compound Derivatives
High-throughput screening (HTS) is a critical technology in drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. frontiersin.org For this compound derivatives, the development of specialized HTS platforms is a key future direction. These platforms would facilitate the efficient screening of novel this compound analogues against a wide range of biological targets.
Key Research Findings and Methodologies:
Methodologies for screening glycosylated natural products can be adapted for this compound derivatives. researchgate.netfrontiersin.org A promising approach involves a "biphasic glycosyltransferase high-throughput screen," which allows for the rapid detection of glycosylated products by separating them from unreacted substrates and detecting them based on chromophoric or fluorescent properties of the aglycone moiety. researchgate.net This could be particularly useful for screening libraries of this compound derivatives for their ability to be transferred by glycosyltransferases to various aglycone scaffolds, thereby creating diverse molecular structures for further bioactivity testing.
Furthermore, HTS platforms can be designed to assess the ability of this compound derivatives to modulate cellular processes. For instance, automated screening using primary embryonic cells from transgenic zebrafish expressing tissue-specific fluorescent proteins could be employed to identify derivatives that influence cell differentiation pathways. nih.gov Given that some carbohydrates are implicated in regenerative medicine, this approach could uncover applications for this compound analogues in this field.
| HTS Approach | Principle | Potential Application for this compound |
| Glycosyltransferase Activity Screen | Detects the transfer of a sugar moiety to an acceptor molecule, often using fluorescence or absorbance. researchgate.net | Screening libraries of this compound derivatives to identify effective substrates for glycosyltransferases, enabling the creation of novel glycosylated compounds. |
| Cell-Based Phenotypic Screening | Uses automated microscopy to observe the effects of compounds on cell morphology, proliferation, or differentiation. nih.gov | Identifying this compound analogues that can induce specific cellular responses, such as promoting or inhibiting differentiation of stem cells for regenerative medicine. |
| Microarray Technology | Picoliter-sized droplets of crude extracts or fractions are deposited on TEM grids to rapidly screen for crystalline natural products. acs.org | Accelerating the discovery of new this compound-containing natural products from microbial extracts by quickly identifying crystalline fractions for structural analysis. |
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would involve synthesizing a series of analogues with systematic modifications to understand which structural features are crucial for their bioactivity. This knowledge is essential for designing more potent and selective therapeutic agents. nih.govjmb.or.kr
Detailed Research Findings:
Research on other aminosugars and polysaccharides has demonstrated that modifications to hydroxyl and amino groups can profoundly affect biological activity. asm.orgfrontiersin.org For instance, in aminoglycoside antibiotics, the number and location of amino groups are critical for their interaction with the bacterial ribosome. asm.org Similarly, studies on daunorubicin (B1662515) and adriamycin derivatives have shown that the stereochemistry of the amino sugar, particularly the configuration at the anomeric carbon (C-1'), significantly impacts DNA binding and cytotoxic activity. nih.gov
For this compound analogues, SAR studies could explore modifications at several key positions:
The C-3 methoxy (B1213986) group: Investigating the impact of altering the size and electronics of this substituent.
The hydroxyl groups: Selective protection, deoxygenation, or substitution of the hydroxyl groups to probe their role in hydrogen bonding interactions with biological targets.
The pyranose ring: Exploring the effects of ring size modification or the introduction of heteroatoms other than oxygen.
The anomeric center: Synthesizing both α and β anomers to determine the optimal configuration for activity.
Such studies would generate a library of this compound analogues whose activities could be systematically compared to build a comprehensive SAR model. This model would be invaluable for the rational design of new derivatives with enhanced therapeutic properties, such as improved efficacy or reduced toxicity. mdpi.com
Emerging Research Areas and Unexplored Potentials of this compound
The full therapeutic and biotechnological potential of this compound remains largely untapped. Several cutting-edge research areas offer exciting opportunities to explore new applications for this unique monosaccharide.
Omics-Based Research (e.g., Proteomics, Metabolomics) on this compound Pathways
The fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, offer powerful tools to investigate the biosynthesis and biological roles of this compound. nih.gov In actinomycetes, the organisms that produce this compound-containing compounds, these "omics" approaches can elucidate the complex regulatory networks governing secondary metabolite production. asm.orgmdpi.com
Detailed Research Findings:
Proteomic studies can identify and quantify the enzymes involved in the this compound biosynthetic pathway. By comparing the proteomes of wild-type and mutant strains of Actinomadura madurae, researchers could pinpoint the specific glycosyltransferases, methyltransferases, and other enzymes responsible for this compound synthesis and its incorporation into maduropeptin. acs.org This could reveal novel enzymatic targets for metabolic engineering to enhance the production of maduropeptin or create new derivatives.
Metabolomic analysis can provide a comprehensive snapshot of the small molecules in an organism, including the precursors and intermediates of this compound biosynthesis. nih.gov By tracking the flow of metabolites through the polyketide sugar unit biosynthesis pathway, researchers can identify bottlenecks and regulatory checkpoints. sciepublish.combmrb.io This information is crucial for optimizing fermentation conditions and genetically engineering strains for improved yields of this compound-containing natural products. nih.gov Integrating proteomics and metabolomics data can provide a holistic understanding of how this compound biosynthesis is regulated and connected to primary metabolism. asm.org
Nanotechnology Applications of this compound
The unique properties of carbohydrates are being increasingly harnessed in the field of nanotechnology for biomedical applications. advancedsciencenews.comnih.gov Sugars can be used to functionalize the surface of nanoparticles, enhancing their biocompatibility, stability, and ability to target specific cells. nih.gov this compound, with its distinct structure, represents an unexplored building block for creating novel nanomaterials.
Detailed Research Findings:
Carbohydrate-based nanoparticles can be used for drug delivery, medical imaging, and tissue engineering. researchgate.netmdpi.com For example, glucose-functionalized nanoparticles have been shown to target cancer cells, which exhibit high glucose uptake due to the Warburg effect. mdpi.comnih.gov By analogy, this compound-functionalized nanoparticles could be developed to target specific cell types or tissues that recognize this particular sugar. This could lead to more effective and less toxic cancer therapies or diagnostic agents.
The synthesis of sugar-coated gold nanoparticles (AuNPs) is a well-established technique that can be adapted for this compound. beilstein-journals.org These "glyco-AuNPs" could be used as probes to study carbohydrate-protein interactions or as platforms for delivering therapeutic payloads. The multivalent presentation of this compound on the nanoparticle surface could lead to enhanced binding affinity and avidity for its biological targets. rsc.org The development of this compound-based nanogels and other self-assembling materials also presents a promising avenue for creating responsive systems for controlled drug release. nih.gov
Computational Modeling and In Silico Studies for this compound Interactions
Computational modeling and in silico techniques are indispensable tools in modern drug discovery, allowing for the prediction and analysis of molecular interactions at an atomic level. nih.gov These methods can provide valuable insights into how this compound and its derivatives bind to biological targets, guiding the design of more effective compounds. nih.gov
Detailed Research Findings:
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies could be used to model its interaction with the active sites of various enzymes, such as glycosyltransferases or the binding pockets of lectins. jmb.or.krmdpi.com This can help to rationalize observed biological activities and guide the design of analogues with improved binding affinity. For example, in silico studies of citrus flavanones have shown that the hydroxyl groups of the sugar moiety are crucial for hydrogen bonding with target enzymes. mdpi.com
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound-protein complexes behave over time, revealing key conformational changes and the role of solvent molecules in the binding process. glycopedia.eu These simulations are particularly important for understanding the interactions of flexible molecules like carbohydrates. nih.gov Advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM), can be used to study the enzymatic mechanisms of glycosyltransferases that use this compound as a substrate, providing a detailed understanding of the catalytic process. By combining these in silico approaches, researchers can build predictive models of this compound bioactivity, accelerating the discovery and optimization of new this compound-based therapeutics. nih.govbeilstein-journals.org
Q & A
Q. What foundational analytical techniques are essential for characterizing MADUROSE’s chemical structure and purity?
To determine this compound’s molecular structure, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight confirmation. Key methodological considerations include:
- Sample preparation under controlled conditions (e.g., inert atmosphere for air-sensitive compounds).
- Cross-validation using certified reference standards.
- Triangulation of data from multiple techniques to resolve ambiguities (e.g., combining X-ray crystallography with NMR for stereochemical confirmation) .
- Documentation of instrument calibration protocols to ensure reproducibility .
Q. How should researchers design preliminary synthesis pathways for this compound in a laboratory setting?
Initial synthesis routes can be developed via retrosynthetic analysis, breaking down this compound into simpler precursors. Methodological steps include:
- Selecting reaction conditions (temperature, catalysts, solvents) based on analogous compounds’ synthetic literature.
- Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC.
- Optimizing yield and purity through iterative testing (e.g., varying stoichiometry or reaction time) .
- Implementing control experiments to isolate side products and validate mechanistic assumptions .
Advanced Research Questions
Q. What statistical approaches are recommended to resolve contradictions in spectroscopic or bioactivity data for this compound?
Contradictory data may arise from instrumental variability or sample heterogeneity. Strategies include:
- Applying bootstrap resampling to estimate confidence intervals for spectral peaks or bioactivity measurements, ensuring robustness against outliers .
- Using multivariate analysis (e.g., principal component analysis) to identify latent variables influencing results .
- Replicating experiments across independent labs to distinguish systematic vs. random errors .
- Transparently reporting raw data and preprocessing steps (e.g., baseline correction in spectroscopy) to enable cross-study comparisons .
Q. How can researchers optimize experimental workflows to assess this compound’s interaction with biological targets?
To study this compound’s bioactivity, consider:
- High-throughput screening (HTS) with dose-response curves to quantify efficacy (EC50) and toxicity (IC50).
- Incorporating positive and negative controls to validate assay sensitivity (e.g., known agonists/antagonists).
- Using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity measurements .
- Applying kinetic modeling to differentiate competitive vs. non-competitive inhibition mechanisms .
Q. What frameworks are effective for integrating multi-omics data in studies of this compound’s pharmacological effects?
Multi-omics integration requires:
- Hypothesis-driven workflows (e.g., PICO framework: Population/Intervention/Comparison/Outcome) to align genomic, proteomic, and metabolomic datasets with specific research aims .
- Pathway enrichment analysis to identify this compound-associated biological processes.
- Machine learning pipelines (e.g., random forests) to prioritize biomarkers from high-dimensional data .
- Pre-registration of analytical protocols to reduce data dredging and enhance reproducibility .
Methodological Considerations for Data Analysis
Q. How should researchers address low reproducibility in this compound’s in vitro bioactivity assays?
Mitigation strategies include:
- Standardizing cell culture conditions (passage number, media composition) to minimize biological variability .
- Implementing blinded data analysis to reduce observer bias .
- Using factorial experimental designs to test interactions between variables (e.g., pH, temperature) .
- Reporting effect sizes with 95% confidence intervals rather than relying solely on p-values .
Q. What criteria should guide the selection of computational models for predicting this compound’s physicochemical properties?
Prioritize models that:
- Are validated against experimental data for structurally similar compounds.
- Provide uncertainty estimates (e.g., Bayesian neural networks).
- Balance accuracy with computational feasibility (e.g., density functional theory vs. molecular mechanics) .
- Are transparent in their assumptions (e.g., solvation effects, force field parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
